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Abstract

Bromonitromethane (CHz2BrNO2) is a valuable and versatile C1 building block in modern
organic synthesis, enabling the construction of complex nitrogen-containing molecules,
including heterocycles and chiral amino acids. Its utility is underscored by its application in the
synthesis of pharmaceuticals, such as the broad-spectrum antibiotic trovafloxacin. This
technical guide provides a comprehensive overview of the discovery and historical
development of bromonitromethane, detailed experimental protocols for its synthesis, a
summary of its physicochemical and spectroscopic properties, and a discussion of its key
applications. Particular attention is given to the evolution of its synthesis from early, low-yield
methods to modern, optimized, and scalable laboratory procedures.

Discovery and Historical Context

The emergence of bromonitromethane is rooted in the broader exploration of nitroalkane
chemistry in the latter half of the 19th century. While a definitive "discovery" paper for
monobromonitromethane is not readily identifiable, the work of J. Tscherniak in 1875 is a key
early milestone in the study of halogenated nitroalkanes. Early methods for the synthesis of
bromonitromethane were often plagued by low yields and the formation of significant amounts
of di- and tri-brominated byproducts.
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A significant advancement came in 1953 with a U.S. patent that detailed a method for
producing monobromonitromethane with improved yields by carefully controlling reaction
conditions.[1] This work highlighted the challenges in selectively monobrominating
nitromethane and set the stage for further process optimization. In recent years, the
accessibility of bromonitromethane from commercial suppliers has declined, leading to a
renewed interest in reliable and scalable laboratory syntheses.[2][3][4] A 2022 publication in the
Journal of Organic Chemistry provided a thoroughly optimized and reproducible protocol for the
decagram-scale synthesis of bromonitromethane, addressing the inconsistencies of
previously reported methods.[2]

Physicochemical and Spectroscopic Properties

Bromonitromethane is a clear, yellow liquid and a strong oxidizing agent.[5] Its key physical
and spectroscopic properties are summarized in the table below.

Property Value Reference
Molecular Formula CH2BrNO:2 [6]
Molecular Weight 139.94 g/mol [6]
Appearance Clear yellow liquid

Boiling Point 146-148 °C at 750 mmHg [7]

Density 2.007 g/mL at 25 °C [7]
Refractive Index (n20/D) 1.496

1H NMR (CDClIs) 0 ~5.5 ppm (s, 2H) [8]

13C NMR (CDCls) 6 ~45 ppm [8]

v ~1560 cm~1 (asymmetric
IR (neat) NOz2 stretch), ~1370 cm™1 [8]

(symmetric NO:2 stretch)

m/z 139/141 [M+], 93/95 [M-
Mass Spectrum (EI) [8]
NO2z]*
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Experimental Protocols

This section provides detailed experimental protocols for both a historical and a modern,
optimized synthesis of bromonitromethane.

Early Synthesis Method (Adapted from U.S. Patent
2,632,776)[1]

This method focuses on the controlled addition of bromine to a freshly prepared aqueous
solution of the sodium salt of nitromethane.

Materials:

e Nitromethane (61 g, 1 mol)

Sodium hydroxide (40 g, 1 mol)

Bromine (160 g, 1 mol)

Water

e Ice

Procedure:

An aqueous solution of sodium hydroxide is prepared and cooled with ice.

o Nitromethane is added with stirring to the cold sodium hydroxide solution to form an aqueous
solution of the sodium salt of nitromethane. The temperature is maintained between 8-9 °C.

o Approximately 160 g of bromine is poured into the freshly prepared nitromethane salt
solution.

e The reaction mixture is maintained at a temperature below 35 °C.

e The brominated nitromethane product is then separated from the reaction mixture.
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Note: This early method often resulted in the formation of polybrominated byproducts. The key
to improving the yield of the monobrominated product was found to be the rapid admixing of
the reactants and maintaining a dilute solution.[1]

Modern Optimized Synthesis (Adapted from Thorpe et
al., J. Org. Chem. 2022, 87, 8, 5451-5455)[2]

This protocol has been optimized for reproducibility and scalability, consistently providing high
yields of bromonitromethane with minimal dibrominated byproduct.

Materials:

Nitromethane

Sodium hydroxide (NaOH)

Bromine (Br2)

Sodium bromide (NaBr)

Water

e ICce

Optimized Reaction Conditions:

] Product o
NaBr Temperat Bromine . Distilled
Entry Scale (g) . . Ratio .
(equiv) ure (°C) Addition . Yield (%)
(mono:di)
1 10 0.1 0 Single >20:1 66
2 28 0.1 0 Single >20:1 75
3 56 0.1 0 Dropwise >20:1 72

Procedure (for 28 g scale):
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» A mechanically stirred flask is charged with water, sodium hydroxide, and sodium bromide
and cooled in an ice bath to 0 °C.

o Nitromethane is added to the cooled basic solution to form the sodium nitronate salt in situ.

e Bromine is added as a single portion to the vigorously stirred solution, maintaining the
temperature at O °C.

» After a short reaction time, the reaction is quenched with a reducing agent (e.g., sodium
bisulfite) to destroy excess bromine, followed by acidification.

e The product is extracted with an organic solvent (e.g., dichloromethane).

e The organic layers are combined, dried, and the solvent is removed under reduced pressure
to yield crude bromonitromethane. For most applications, the crude product is of sufficient
purity and distillation is optional.[2]

Key Synthetic Applications and Pathways

Bromonitromethane is a versatile reagent due to the presence of both an electrophilic
bromine atom and an acidic a-proton, allowing it to act as both an electrophile and a
nucleophile.[3][7]

Synthesis of Nitro-containing Heterocycles

Bromonitromethane is a key precursor for the synthesis of various nitro-substituted
heterocycles, such as nitrothiophenes and nitrobenzofurans.[9]

Umpolung Amide Synthesis

It is used in the production of a-bromo nitroalkane donors for Umpolung Amide Synthesis, a
method that inverts the typical polarity of amide bond formation.[5]

Henry Reaction

Bromonitromethane participates in the sodium iodide-catalyzed Henry reaction for the
preparation of (Z)-1-bromo-1-nitroalkenes.[5]
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Cyclopropanation Reactions

It is employed in the diastereo- and enantioselective cyclopropanation of 3,y-unsaturated a-
ketoesters.[5]

Visualized Workflows and Pathways
Optimized Synthesis Workflow
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Caption: Optimized synthesis workflow for bromonitromethane.
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Reaction Mechanism: Base-Catalyzed Bromination of
Nitromethane

4 Step 1: Deprotonation )

Nitromethane + OH-

Nitronate Anion + Brz

Rate-determining

Bromonitromethane + Br-

Click to download full resolution via product page

Caption: Mechanism of nitromethane bromination.

Characterization Workflow for Synthesized
Bromonitromethane
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Caption: Characterization workflow for bromonitromethane.

Conclusion

Bromonitromethane has a rich history that reflects the broader development of organic
chemistry, from early exploratory syntheses to modern, highly optimized, and well-understood
reactions. Its continued importance in synthetic chemistry, particularly in the construction of
complex molecules for pharmaceutical applications, highlights the enduring value of this simple
yet versatile C1 synthon. The detailed protocols and data presented in this guide are intended
to provide researchers and scientists with a comprehensive resource for the synthesis,
characterization, and application of bromonitromethane in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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